![molecular formula C22H16Cl2Se2 B14219578 Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] CAS No. 823178-65-0](/img/structure/B14219578.png)
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is an organoselenium compound with the molecular formula C22H16Cl2Se2 This compound is characterized by the presence of two selenium atoms and two chloromethyl groups attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] typically involves the reaction of 3-(chloromethyl)-2-naphthalenyl derivatives with selenium reagents. One common method is the oxidative coupling of 3-(chloromethyl)-2-naphthalenyl selenol in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under controlled temperature conditions.
Industrial Production Methods
Industrial production of diselenide, bis[3-(chloromethyl)-2-naphthalenyl] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This includes precise control of temperature, solvent choice, and the use of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] can undergo various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenols or other reduced selenium species.
Substitution: The chloromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new carbon-selenium or carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can react with the chloromethyl groups under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while nucleophilic substitution can produce various substituted naphthalenyl derivatives.
Scientific Research Applications
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular protection.
Medicine: Research has explored its potential as an antimicrobial agent, particularly against biofilm-forming bacteria and fungi.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which diselenide, bis[3-(chloromethyl)-2-naphthalenyl] exerts its effects involves the interaction of selenium atoms with biological molecules. Selenium can participate in redox reactions, acting as an antioxidant by scavenging reactive oxygen species. Additionally, the compound can disrupt microbial biofilms by interfering with the formation and stability of the biofilm matrix.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar antioxidant and antimicrobial properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Diselenide, bis[3-(chloromethyl)-2-naphthalenyl] is unique due to the presence of chloromethyl groups, which provide additional reactivity and potential for further functionalization. This makes it a versatile compound for various synthetic and research applications.
Properties
CAS No. |
823178-65-0 |
|---|---|
Molecular Formula |
C22H16Cl2Se2 |
Molecular Weight |
509.2 g/mol |
IUPAC Name |
2-(chloromethyl)-3-[[3-(chloromethyl)naphthalen-2-yl]diselanyl]naphthalene |
InChI |
InChI=1S/C22H16Cl2Se2/c23-13-19-9-15-5-1-3-7-17(15)11-21(19)25-26-22-12-18-8-4-2-6-16(18)10-20(22)14-24/h1-12H,13-14H2 |
InChI Key |
WKGZYGPCDJAOPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)CCl)[Se][Se]C3=CC4=CC=CC=C4C=C3CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


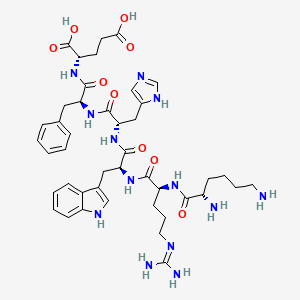

![N~1~-[2-(2-Methoxyphenyl)ethyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14219517.png)
![2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfanylpropylsulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B14219522.png)
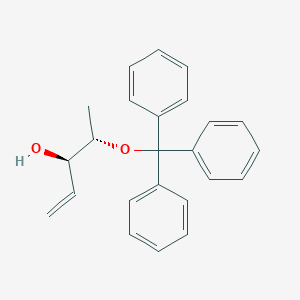
![Benzenesulfonamide, N-[3-bromo-4-(4-fluorophenoxy)phenyl]-3-chloro-](/img/structure/B14219533.png)
methanone](/img/structure/B14219541.png)
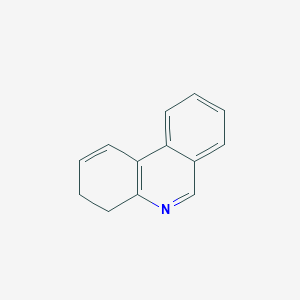
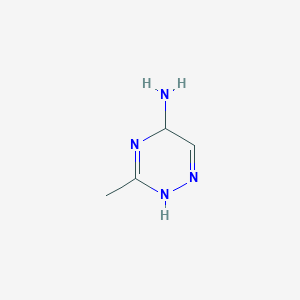

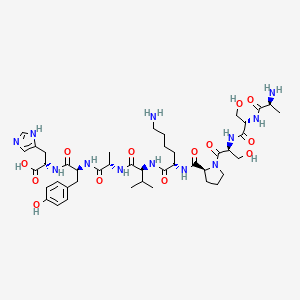
![Benzonitrile, 4-[1-[4-(dimethylamino)phenyl]ethenyl]-](/img/structure/B14219566.png)
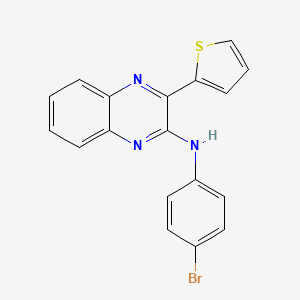
![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
